N-(2-phenylethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
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Overview
Description
“N-(2-phenylethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide” is a synthetic organic compound that features a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-phenylethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole and tetrahydropyran intermediates, followed by their coupling with the phenylethyl group. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and time are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Safety measures are also crucial due to the potential hazards associated with handling reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
“N-(2-phenylethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(2-phenylethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide” can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe or ligand in studying biochemical pathways. Its interactions with proteins or enzymes can provide insights into cellular processes and potential therapeutic targets.
Medicine
In medicinal chemistry, “this compound” could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or coatings. Its unique properties could enhance the performance of these materials.
Mechanism of Action
The mechanism of action of “N-(2-phenylethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of “This compound” lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H24N2O2 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C19H24N2O2/c22-18(20-11-8-17-6-2-1-3-7-17)16-19(9-14-23-15-10-19)21-12-4-5-13-21/h1-7,12-13H,8-11,14-16H2,(H,20,22) |
InChI Key |
WWAIMUAKRVEPEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NCCC2=CC=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
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